3-(4-(isopentyloxy)benzyl)-5-methylbenzo[d]oxazol-2(3H)-one
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Overview
Description
3-(4-(isopentyloxy)benzyl)-5-methylbenzo[d]oxazol-2(3H)-one is a synthetic organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This particular compound is characterized by the presence of an isopentyloxy group attached to the benzyl moiety and a methyl group at the 5-position of the benzoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(isopentyloxy)benzyl)-5-methylbenzo[d]oxazol-2(3H)-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route is as follows:
Formation of the Benzoxazole Core: The benzoxazole core can be synthesized by the cyclization of 2-aminophenol with a carboxylic acid derivative, such as 2-chlorobenzoic acid, under acidic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction, where the benzoxazole core is reacted with benzyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.
Attachment of the Isopentyloxy Group: The isopentyloxy group can be introduced through an etherification reaction, where the benzylated benzoxazole is reacted with isopentyl alcohol in the presence of a strong base, such as sodium hydride.
Methylation: The final step involves the methylation of the benzoxazole ring at the 5-position, which can be achieved using methyl iodide and a base, such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-(isopentyloxy)benzyl)-5-methylbenzo[d]oxazol-2(3H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing functional groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst.
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine), alkyl halides, and organometallic reagents (e.g., Grignard reagents).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the isopentyloxy group could yield an aldehyde or carboxylic acid, while reduction of the benzoxazole ring could yield a dihydrobenzoxazole derivative.
Scientific Research Applications
3-(4-(isopentyloxy)benzyl)-5-methylbenzo[d]oxazol-2(3H)-one has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe to study biological processes, such as enzyme activity and receptor binding.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-(isopentyloxy)benzyl)-5-methylbenzo[d]oxazol-2(3H)-one depends on its specific application. In biological systems, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of an enzyme by binding to its active site or modulate the activity of a receptor by acting as an agonist or antagonist. The exact molecular pathways involved would depend on the specific biological context and the nature of the interaction between the compound and its target.
Comparison with Similar Compounds
Similar Compounds
3-(4-(isopentyloxy)benzyl)-5-methylbenzo[d]oxazole: This compound is similar in structure but lacks the carbonyl group at the 2-position.
3-(4-(isopentyloxy)benzyl)-5-methylbenzoxazole: This compound is similar but lacks the oxazole ring.
3-(4-(isopentyloxy)benzyl)-5-methylbenzoxazolone: This compound is similar but has a different substitution pattern on the benzoxazole ring.
Uniqueness
3-(4-(isopentyloxy)benzyl)-5-methylbenzo[d]oxazol-2(3H)-one is unique due to the specific combination of functional groups and the substitution pattern on the benzoxazole ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds. For example, the presence of the isopentyloxy group may enhance the compound’s lipophilicity and membrane permeability, while the methyl group at the 5-position may influence its reactivity and binding affinity to molecular targets.
Properties
IUPAC Name |
5-methyl-3-[[4-(3-methylbutoxy)phenyl]methyl]-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-14(2)10-11-23-17-7-5-16(6-8-17)13-21-18-12-15(3)4-9-19(18)24-20(21)22/h4-9,12,14H,10-11,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXLGXFRUYKMLRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)N2CC3=CC=C(C=C3)OCCC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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